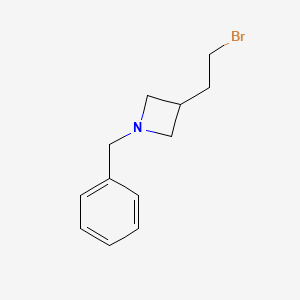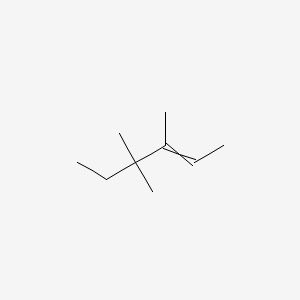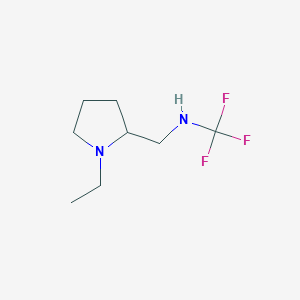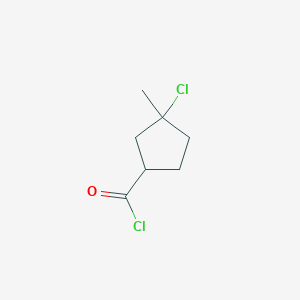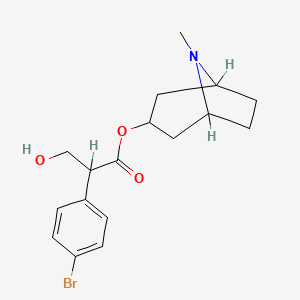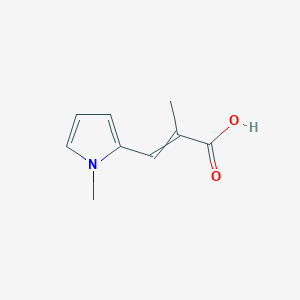
2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound’s structure includes a methyl group attached to the pyrrole ring and a prop-2-enoic acid moiety, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydride. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and methanol, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Functionalized pyrrole derivatives.
Scientific Research Applications
2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: A similar compound with a propanoate moiety instead of a prop-2-enoic acid group.
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A compound with an ethanone group attached to the pyrrole ring.
Uniqueness
2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid is unique due to its specific structural features, including the presence of both a methyl group on the pyrrole ring and a prop-2-enoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
773120-52-8 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methyl-3-(1-methylpyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-4-3-5-10(8)2/h3-6H,1-2H3,(H,11,12) |
InChI Key |
DIHOABSOZMXERY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CN1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


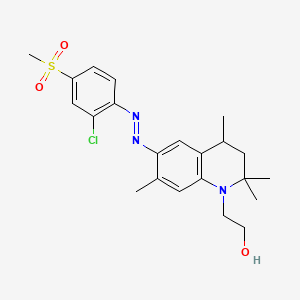
![2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
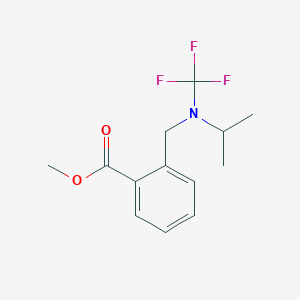
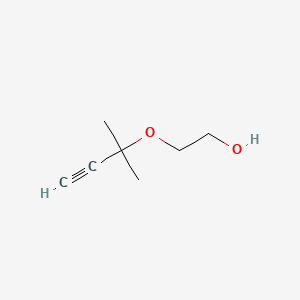
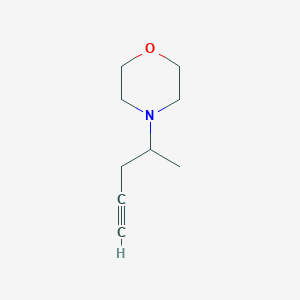
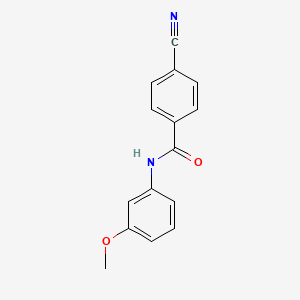
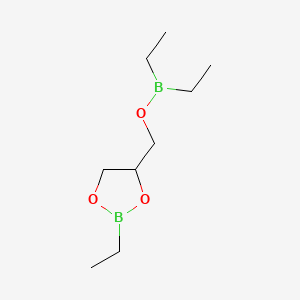
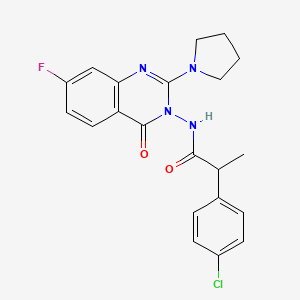
![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)
